(Prop-2-en-1-yl)(propan-2-yl)amine hydrochloride (CAS 50529-74-3), commonly known as N-isopropylallylamine hydrochloride, is a highly reactive secondary allylic amine salt utilized primarily as a functional monomer in the synthesis of advanced polyelectrolytes, facilitated transport membranes, and textile treatment copolymers [1]. Characterized by its specific combination of a polymerizable allyl group and a sterically bulky isopropyl substituent, this compound serves as a critical precursor for poly(N-isopropylallylamine). In industrial and advanced laboratory procurement, it is prioritized over simpler allylamines due to the specific steric hindrance it imparts to the resulting polymer backbone. This steric profile fundamentally alters the amine's reactivity with small molecules such as CO2, shifts its pKa, and modifies its hydration behavior, making it an indispensable building block for high-performance gas separation matrices, low-crossover proton exchange membranes (PEMs), and specialized cationic dye fixatives [2].
Substituting N-isopropylallylamine hydrochloride with unhindered analogs like allylamine hydrochloride or structurally distinct thermoresponsive monomers like N-isopropylacrylamide (NIPAM) severely compromises end-use performance in specialized applications. In gas separation and carbon capture, unhindered primary amines react with CO2 to form stable carbamate ions, which consumes two amine groups per CO2 molecule and limits theoretical capacity [1]. The bulky isopropyl group in N-isopropylallylamine sterically inhibits carbamate formation, forcing the reaction down the bicarbonate pathway, which achieves a highly efficient 1:1 CO2-to-amine binding ratio [1]. Furthermore, unlike NIPAM—which polymerizes to form a neutral polyacrylamide—N-isopropylallylamine hydrochloride yields a strongly cationic, pH-responsive polyamine. This permanent cationic charge is mandatory for layer-by-layer self-assembly in polyelectrolyte multilayers and for electrostatic binding to anionic reactive dyes. Consequently, substituting this specific sterically hindered amine salt results in catastrophic losses in gas permeability, membrane permselectivity, and ionic crosslinking capability.
In the fabrication of CO2-selective facilitated transport membranes, the choice of amine precursor dictates the gas transport mechanism. Membranes incorporating poly-N-isopropylallylamine (synthesized from the target hydrochloride salt) were evaluated against those using unhindered polyallylamine. At 110 °C and a feed pressure of 2 atm within a cross-linked PVA-poly(siloxane) network, the sterically hindered poly-N-isopropylallylamine matrix achieved a CO2 permeability of 6577 Barrers and a CO2/H2 selectivity of 340. In direct contrast, the unhindered polyallylamine baseline achieved only 3950 Barrers and a selectivity of 160. This represents a 66.4% enhancement in permeability and a 112% increase in selectivity [1].
| Evidence Dimension | CO2 Permeability and CO2/H2 Selectivity |
| Target Compound Data | 6577 Barrers; Selectivity 340 |
| Comparator Or Baseline | Polyallylamine (unhindered): 3950 Barrers; Selectivity 160 |
| Quantified Difference | +66.4% CO2 permeability; +112% CO2/H2 selectivity |
| Conditions | 110 °C, 2 atm feed pressure, cross-linked PVA-poly(siloxane) matrix |
The steric bulk of the isopropyl group forces CO2 capture via the bicarbonate pathway (1:1 stoichiometry) rather than the carbamate pathway (0.5:1 stoichiometry), doubling theoretical capacity for high-performance gas separation.
For water electrolysis and fuel cell applications, proton exchange membranes (PEMs) suffer from parasitic H2 and O2 crossover. Poly(N-isopropylallylamine hydrochloride), derived from the target monomer, is utilized as a specialized polycation in layer-by-layer (LbL) self-assembly to coat PEMs. Compared to uncoated baseline PEMs or those coated with simple water-soluble polyanions, the incorporation of this specific sterically hindered polycation yields a nanostructured multilayer that is entirely insoluble and exhibits high thermal and chemical stability. This LbL modification significantly reduces H2 and O2 crossover while simultaneously enhancing proton conductivity relative to the unmodified PEM baseline [1].
| Evidence Dimension | Membrane stability and gas crossover |
| Target Compound Data | Insoluble, thermally/chemically stable multilayer with reduced H2/O2 crossover |
| Comparator Or Baseline | Uncoated PEM or simple uncrosslinked polyion coatings |
| Quantified Difference | Significant reduction in gas crossover and enhanced proton conductivity |
| Conditions | Layer-by-layer self-assembly on PEM surfaces for water electrolysis |
Procuring this specific amine salt allows membrane manufacturers to deposit highly stable, low-crossover cationic layers that directly improve the faradaic efficiency and safety of electrolyzers.
In industrial textile processing, reactive dyes are prone to fading under UV and light exposure. Copolymers synthesized from N-isopropylallylamine hydrochloride and diallylamine hydrochloride are utilized as advanced dye fixatives. When cotton cloths dyed with 4% Remazol Black B or Levafix Brilliant Red E-4B were dipped in a 0.075% aqueous solution of this copolymer at 50 °C for 20 minutes, the treated fabrics exhibited zero decrease in light fastness after 20 hours of continuous Fade-Ometer testing (per JIS-L-0842 standards). This performance significantly outperforms untreated baselines, which suffer rapid photodegradation and color loss under identical UV exposure conditions [1].
| Evidence Dimension | Light fastness (color retention) |
| Target Compound Data | No decrease in fastness to light after 20 hours |
| Comparator Or Baseline | Untreated dyed cloth (rapid fading) |
| Quantified Difference | Complete prevention of observable photodegradation |
| Conditions | 0.075% aqueous copolymer solution, 50 °C dip, 20-hour Fade-Ometer test (JIS-L-0842) |
For textile chemical formulators, this monomer provides a reliable route to cationic copolymers that electrostatically lock reactive dyes and shield them from light-induced degradation.
N-isopropylallylamine hydrochloride is a highly effective precursor for manufacturing sterically hindered polyamine fixed-site carriers. It is specifically required when formulating membranes for syngas purification or pre-combustion carbon capture where high CO2/H2 selectivity at elevated temperatures (e.g., 110 °C) is mandatory [1].
In the production of advanced Proton Exchange Membranes (PEMs) for green hydrogen electrolysis, this compound is polymerized to form a stable polycation. It is the right choice for manufacturers needing to suppress H2 and O2 crossover without sacrificing proton conductivity [2].
For industrial chemical suppliers producing treatments for reactive-dyed cottons, copolymerizing this monomer with diallylamine hydrochloride yields a fixative that drastically improves light fastness and wash fastness, preventing the fading of high-value dyed fabrics [3].